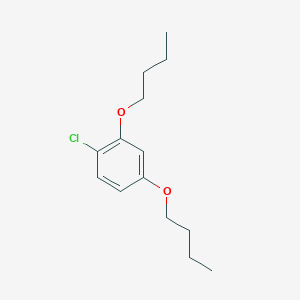

2,4-Dibutoxy-1-chlorobenzene

Description

Properties

IUPAC Name |

2,4-dibutoxy-1-chlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClO2/c1-3-5-9-16-12-7-8-13(15)14(11-12)17-10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXBRLDPAHDEKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)Cl)OCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60738998 | |

| Record name | 2,4-Dibutoxy-1-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60738998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194083-31-3 | |

| Record name | 2,4-Dibutoxy-1-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60738998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibutoxy-1-chlorobenzene typically involves the reaction of 2,4-dichlorophenol with butyl alcohol in the presence of a base, such as sodium hydroxide, to form the corresponding butoxy derivative. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

2,4-Dichlorophenol+Butyl AlcoholNaOH, Refluxthis compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as metal oxides or ionic liquids, can further optimize the reaction conditions and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibutoxy-1-chlorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.

Oxidation: The butoxy groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form 2,4-dibutoxybenzene by removing the chlorine atom.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium amide (NaNH₂) in liquid ammonia.

Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products:

Nucleophilic Substitution: 2,4-Dibutoxy-1-aminobenzene.

Oxidation: 2,4-Dibutoxybenzaldehyde.

Reduction: 2,4-Dibutoxybenzene.

Scientific Research Applications

2.1. Antimicrobial Activity

Recent studies have shown that derivatives of chlorinated benzene compounds exhibit notable antimicrobial properties. For instance, research involving similar compounds demonstrated effective inhibition against various bacterial strains and fungi, suggesting potential applications in pharmaceuticals.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several chlorinated compounds, including derivatives of dibutoxy-chlorobenzenes. The results indicated that these compounds could inhibit Gram-positive bacteria effectively while maintaining lower toxicity levels in aquatic organisms like Daphnia magna .

2.2. Material Science

In material science, 2,4-dibutoxy-1-chlorobenzene serves as a precursor for synthesizing polymeric materials due to its ability to undergo further chemical modifications. Its unique structure allows for the incorporation of functional groups that enhance the properties of polymers.

Table 2: Polymerization Applications

| Polymer Type | Monomer Used | Properties Enhanced |

|---|---|---|

| Polycarbonate | Derived from dibutoxy compounds | Improved thermal stability |

| Polyurethane | Reaction with isocyanates | Increased flexibility |

2.3. Solvent Properties

The compound is also utilized as a solvent in various organic reactions due to its favorable solubility characteristics and ability to stabilize reactive intermediates. Its low volatility makes it suitable for high-temperature reactions.

Case Study: Solvent Efficacy

In a comparative study on solvents for nucleophilic substitutions, this compound exhibited superior performance in promoting reaction yields compared to traditional solvents like dichloromethane .

Toxicological Considerations

While exploring its applications, it is crucial to consider the toxicological profile of this compound. Studies indicate that while it has antimicrobial properties, its effects on aquatic life must be monitored to prevent ecological damage.

Table 3: Toxicity Data Summary

| Organism | Endpoint | Value (mg/L) |

|---|---|---|

| Daphnia magna | EC50 (48 hr) | 0.59 |

| Fish (Rainbow Trout) | LC50 (96 hr) | 4.7 |

Mechanism of Action

The mechanism of action of 2,4-Dibutoxy-1-chlorobenzene involves its interaction with molecular targets through nucleophilic aromatic substitution reactions. The chlorine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. This leads to the formation of a Meisenheimer complex, which subsequently undergoes elimination to yield the substituted product .

Comparison with Similar Compounds

Structural and Electronic Differences

- 2,4-Dibutoxy-1-chlorobenzene: Substituents: Two electron-donating butoxy groups and one electron-withdrawing chlorine. Solubility: Likely hydrophobic due to long alkyl chains, favoring organic solvents.

- 1-Chloro-2,4-dinitrobenzene (DNCB): Substituents: Two nitro (-NO₂) groups and one chlorine. Electronic Effects: Nitro groups are strongly electron-withdrawing, deactivating the ring and directing electrophilic substitution to meta/para positions . Solubility: Moderately soluble in polar solvents (e.g., acetone) due to nitro groups .

- 4-Dimethylaminoazobenzene: Substituents: A dimethylamino (-N(CH₃)₂) group and an azo (-N=N-) linkage. Electronic Effects: The dimethylamino group is electron-donating, while the azo group contributes to conjugation and color (used as a dye). Hazards: Classified as a carcinogen due to metabolic activation of the azo bond .

Research Findings

- 1-Chloro-2,4-dinitrobenzene is widely studied for its role in allergic contact dermatitis models due to its hapten-forming ability .

- 4-Dimethylaminoazobenzene’s carcinogenicity is linked to hepatic metabolism, producing reactive intermediates that bind DNA .

- This compound lacks direct toxicological data in the provided evidence, but its butoxy substituents suggest lower acute toxicity compared to nitro or azo analogs.

3. Comparisons are extrapolated from structurally related compounds. Further experimental data (e.g., NMR, HPLC, toxicity assays) would be required for a definitive analysis.

4. Conclusion While this compound shares a chlorobenzene backbone with compounds like 1-chloro-2,4-dinitrobenzene and 4-dimethylaminoazobenzene, its substituents confer distinct electronic, solubility, and reactivity profiles. The absence of direct studies on this compound underscores the need for targeted research to validate these inferences.

Biological Activity

2,4-Dibutoxy-1-chlorobenzene is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and toxicological studies. This article explores the synthesis, biological activity, and toxicological profiles of this compound based on recent research findings.

Chemical Structure

The chemical formula for this compound is . Its structure features two butoxy groups attached to the benzene ring at positions 2 and 4, with a chlorine atom at position 1. This configuration may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution reactions or nucleophilic substitutions. Various methodologies have been reported in the literature, emphasizing the importance of reaction conditions in determining yield and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance:

- Antibacterial Effects : The compound has shown moderate antibacterial activity against several Gram-positive bacteria. In vitro tests indicated Minimum Inhibitory Concentration (MIC) values ranging from 50 to 100 µg/mL against strains such as Staphylococcus aureus and Enterococcus faecium .

- Antifungal Activity : Preliminary findings suggest that it may also exhibit antifungal properties, particularly against Candida albicans, with MIC values similar to those observed for bacterial strains .

Toxicological Profile

The toxicological assessment of this compound reveals significant insights into its safety profile:

- Aquatic Toxicity : Toxicity tests on aquatic organisms like Daphnia magna show that the compound can induce moderate to high toxicity levels. The LC50 values indicate a need for caution when considering environmental exposure .

- Chronic Exposure Effects : Studies suggest that chronic exposure may lead to liver damage and immunological effects, similar to other chlorinated compounds. These findings warrant further investigation into long-term health effects .

Study on Antimicrobial Properties

A comprehensive study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of chlorinated benzenes, including this compound. The results indicated that modifications in the chemical structure significantly influenced both antibacterial and antifungal activities. The study utilized a range of concentrations to determine both MIC and Minimum Biofilm Eradication Concentration (MBEC) values .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| 75 | Enterococcus faecium | |

| 100 | Candida albicans |

Toxicity Assessment

In a toxicological profile evaluation, researchers focused on the impact of this compound on liver function in animal models. The findings indicated increased liver weights and alterations in serum enzyme levels after prolonged exposure .

| Endpoint | Observed Effect |

|---|---|

| Liver Weight | Increased |

| Serum Aminotransferases | Elevated |

| Immunological Response | Decreased resistance to infections |

Q & A

Basic Research: Synthesis and Purification Methodologies

Q1: What synthetic routes are recommended for laboratory-scale preparation of 2,4-dibutoxy-1-chlorobenzene, and how can purity be optimized? A1:

- Nucleophilic substitution : Chlorine in 1-chloro-2,4-dinitrobenzene can be displaced by butoxy groups via SNAr (nucleophilic aromatic substitution) under alkaline conditions. Use anhydrous solvents (e.g., DMF) and controlled temperature (60–80°C) to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Basic Research: Analytical Characterization

Q2: Which spectroscopic techniques are most effective for confirming the structure of this compound? A2:

- NMR : ¹H NMR (CDCl₃) should show characteristic peaks for butoxy groups (δ 0.9–1.7 ppm) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms substitution patterns via carbon shifts .

- Mass Spectrometry : High-resolution MS (ESI or EI) identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research: Reaction Mechanism Elucidation

Q3: How can kinetic studies be designed to investigate substituent effects on the reactivity of this compound in cross-coupling reactions? A3:

- Experimental Design : Use a factorial approach (e.g., varying catalysts, bases, and solvents) with time-resolved GC-MS to track reaction progress. Compare activation energies via Arrhenius plots .

- Computational Support : DFT calculations (e.g., Gaussian) model transition states and electron density maps to explain regioselectivity .

Advanced Research: Degradation Pathways

Q4: What methodologies are suitable for studying the environmental degradation of this compound in aquatic systems? A4:

- Oxidative Degradation : Apply Fenton’s reagent (Fe²⁺/H₂O₂) under controlled pH (3–5) and monitor intermediates via LC-QTOF-MS. Optimize conditions using response surface methodology (RSM) .

- Biodegradation : Use OECD 301D ready biodegradability tests with activated sludge. Track metabolite formation (e.g., chlorocatechols) via GC-MS .

Advanced Research: Toxicological Profiling

Q5: How can in vitro assays be designed to assess the endocrine-disrupting potential of this compound? A5:

- Receptor Binding Assays : Use ERα/ERβ (estrogen receptor) luciferase reporter gene assays (MCF-7 cells) with 17β-estradiol as a positive control. IC₅₀ values quantify competitive binding .

- Transcriptomic Analysis : RNA-seq identifies dysregulated pathways (e.g., steroidogenesis) in H295R adrenocortical cells after exposure .

Contradiction Resolution: Conflicting Toxicity Data

Q6: How should researchers resolve discrepancies in reported toxicity data for chlorinated aromatic compounds like this compound? A6:

- Meta-Analysis : Aggregate data from OECD-SIDS, EPA DSSTox, and peer-reviewed studies. Apply Hill’s criteria (dose-response, consistency, plausibility) to evaluate causality .

- In Silico Tools : Use QSAR models (e.g., ECOSAR) to predict toxicity endpoints and compare with experimental results. Address outliers via sensitivity analysis .

Safety and Handling

Q7: What safety protocols are critical for handling this compound in laboratory settings? A7:

- PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps to avoid inhalation .

- Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as hazardous waste .

Stability and Storage

Q8: How should this compound be stored to prevent decomposition? A8:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.